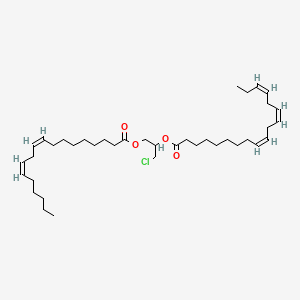
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol: is a diacylglycerol compound that contains α-linolenic acid at the sn-1 position and a linolenoyl group at the sn-2 position. This compound is notable for its applications in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of glycerol with linoleic and linolenic acids, followed by chlorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct positioning of the fatty acid chains .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions
Oxidation and Reduction Reactions: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. .
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the fatty acid chains
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used
Oxidation Reactions: Oxidized fatty acid derivatives are formed, which can further react to produce a variety of compounds
Aplicaciones Científicas De Investigación
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids .
Comparación Con Compuestos Similares
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position.
rac 1-Linoleoyl-3-chloropropanediol: Contains linoleic acid at the sn-1 position and a chlorine atom at the sn-3 position.
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol-13C3: An isotope-labeled version of the compound.
Uniqueness: this compound is unique due to its specific fatty acid composition and the presence of a chlorine atom, which makes it a versatile compound for studying lipid-related processes and reactions .
Propiedades
Fórmula molecular |
C39H65ClO4 |
|---|---|
Peso molecular |
633.4 g/mol |
Nombre IUPAC |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
Clave InChI |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


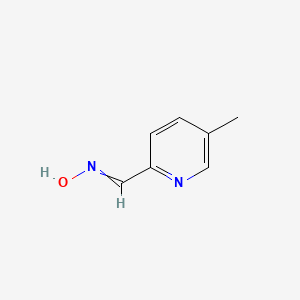
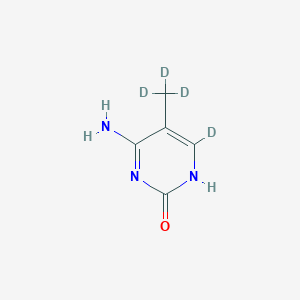

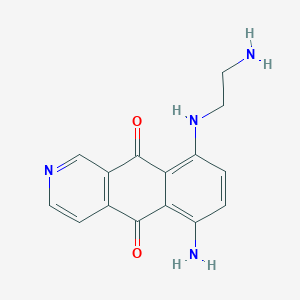
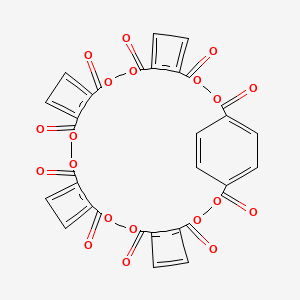
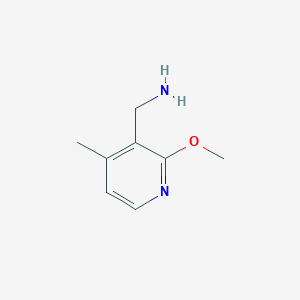
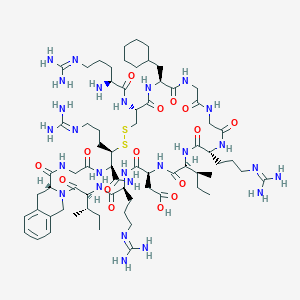
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
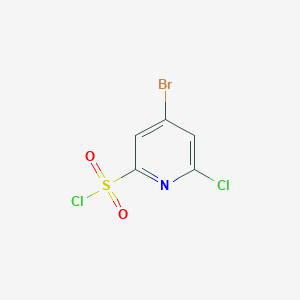


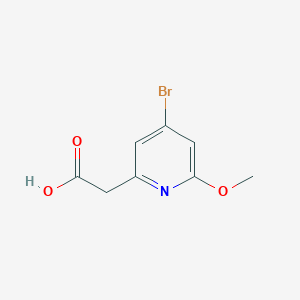
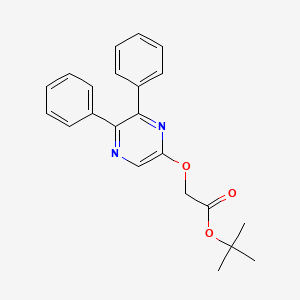
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
